molecular formula C20H24N2O2 B2969816 N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)-2-甲基苯甲酰胺 CAS No. 1171781-37-5

N-(1-(2-甲氧基乙基)-1,2,3,4-四氢喹啉-7-基)-2-甲基苯甲酰胺

货号 B2969816
CAS 编号: 1171781-37-5
分子量: 324.424
InChI 键: KSUDYOKCCHJBCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have properties such as a glass transition temperature around 30°C .

科学研究应用

铑催化的反应:

  • 该化合物用于 Rh(III) 催化的氧化烯烃化,涉及 N-甲氧基苯甲酰胺的定向 C-H 键活化。该过程以温和、实用、选择性和高产率著称,其中 N-O 键充当内部氧化剂。通过改变导向/氧化基团的取代基,选择性地形成有价值的四氢异喹啉酮产物 (Rakshit 等人,2011 年)

Sigma-2 受体探针:

  • 在 sigma-2 受体研究的背景下,已开发出该化合物的类似物(例如 RHM-1 和 RHM-2),并用氚进行放射性标记,用于体外评估 sigma-2 受体的结合。其中,[3H]RHM-1 对 sigma2 受体的亲和力高于其他化合物,表明其在研究 sigma2 受体中的效用 (Xu 等人,2005 年)

潜在抗惊厥活性:

  • 通过高通量筛选鉴定了一系列 N-(四氢异喹啉基)-2-甲氧基苯甲酰胺(包括密切相关的化合物),以了解其潜在抗惊厥活性。4 和 14 等化合物在动物模型中显示出高亲和力和良好的抗惊厥活性 (Chan 等人,1998 年)

抗肿瘤剂:

  • 源自 N-甲氧基苯甲酰胺的化合物(例如 3-酰基异喹啉-1(2H)-酮)已通过 Rh(III) 催化的氧化还原中性 C-H 活化合成。这些化合物通过抑制增殖和诱导细胞凋亡,对包括肺癌在内的各种人类癌细胞表现出有效的功效 (Bian 等人,2020 年)

荧光锌传感器:

  • 与该化合物相关的双喹啉衍生物已被合成,并显示出锌离子诱导的荧光。这些化合物用于细胞荧光显微分析,表明其在生化传感和成像应用中的潜力 (Mikata 等人,2009 年)

异喹啉衍生物合成:

  • 该化合物已参与 Rh(III) 催化的单锅三组分反应,提供了一种合成异喹啉衍生物的替代方法。该过程通过连续的 O-烷基化和 C-H 活化过程具有中继催化机制 (Zhou 等人,2019 年)

作用机制

Target of Action

The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .

Biochemical Pathways

The inhibition of Lp-PLA2 by N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide affects the biochemical pathways involved in the formation of atherosclerotic plaques

Pharmacokinetics

It is known that cellular uptake of similar compounds is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of such compounds to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes . This results in overall lower effective dose and exposure levels .

Result of Action

The result of the action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is the inhibition of the Lp-PLA2 enzyme, which is expected to stop the build-up of fatty streaks in the arteries, thereby potentially slowing down or preventing the progression of atherosclerosis .

未来方向

The future directions for this compound would depend on its specific applications. For example, similar compounds have been used to create anti-platelet adhesive surfaces to mimic native blood vessels .

属性

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDYOKCCHJBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。